Cas no 2228990-63-2 (1-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid)
1-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid
- EN300-1901607
- 2228990-63-2
- 1-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid
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- Inchi: 1S/C13H19F2NO5/c1-11(2,3)21-10(19)16-4-5-20-6-8(16)12(9(17)18)7-13(12,14)15/h8H,4-7H2,1-3H3,(H,17,18)
- InChI Key: MQDNHJZGPVVYJX-UHFFFAOYSA-N
- SMILES: FC1(CC1(C(=O)O)C1COCCN1C(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 307.12312903g/mol
- Monoisotopic Mass: 307.12312903g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 76.1Ų
1-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1901607-0.05g |
1-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid |
2228990-63-2 | 0.05g |
$1188.0 | 2023-09-18 | ||
| Enamine | EN300-1901607-0.1g |
1-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid |
2228990-63-2 | 0.1g |
$1244.0 | 2023-09-18 | ||
| Enamine | EN300-1901607-0.25g |
1-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid |
2228990-63-2 | 0.25g |
$1300.0 | 2023-09-18 | ||
| Enamine | EN300-1901607-0.5g |
1-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid |
2228990-63-2 | 0.5g |
$1357.0 | 2023-09-18 | ||
| Enamine | EN300-1901607-1.0g |
1-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid |
2228990-63-2 | 1g |
$1414.0 | 2023-06-01 | ||
| Enamine | EN300-1901607-2.5g |
1-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid |
2228990-63-2 | 2.5g |
$2771.0 | 2023-09-18 | ||
| Enamine | EN300-1901607-5.0g |
1-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid |
2228990-63-2 | 5g |
$4102.0 | 2023-06-01 | ||
| Enamine | EN300-1901607-10.0g |
1-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid |
2228990-63-2 | 10g |
$6082.0 | 2023-06-01 | ||
| Enamine | EN300-1901607-1g |
1-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid |
2228990-63-2 | 1g |
$1414.0 | 2023-09-18 | ||
| Enamine | EN300-1901607-5g |
1-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid |
2228990-63-2 | 5g |
$4102.0 | 2023-09-18 |
1-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid
Introduction to 1-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228990-63-2)
1-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid, identified by its CAS number 2228990-63-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a difluorocyclopropane core and a morpholine moiety, both of which contribute to its distinct chemical and biological properties.
The structural framework of this compound is highly intriguing, particularly due to the presence of a tert-butoxy carbonyl (Boc) group at the 4-position of the morpholine ring. This substitution pattern not only enhances the stability of the molecule but also influences its reactivity and interaction with biological targets. The difluorocyclopropane unit, on the other hand, is known for its strained three-membered ring structure, which can be exploited in various synthetic transformations and biological applications.
In recent years, there has been a growing interest in difluorocyclopropanes as key building blocks in drug discovery. Their unique electronic properties and reactivity make them valuable tools for generating novel molecular architectures with enhanced pharmacological activity. For instance, studies have demonstrated that the incorporation of difluorocyclopropane units into drug candidates can lead to improved binding affinity and selectivity towards specific biological targets. This has opened up new avenues for the development of small-molecule inhibitors and other therapeutic agents.
The morpholine moiety in 1-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid further contributes to its potential as a pharmacophore. Morpholine derivatives are widely recognized for their role in medicinal chemistry due to their ability to modulate various biological pathways. They have been successfully incorporated into a range of drugs targeting conditions such as cardiovascular diseases, infections, and neurological disorders. The presence of the Boc group provides an additional layer of functionalization, allowing for further derivatization and optimization of the molecule's properties.
One of the most compelling aspects of this compound is its potential application in the synthesis of novel bioactive molecules. The combination of a difluorocyclopropane core with a morpholine scaffold offers a versatile platform for exploring new chemical space. Researchers have leveraged this structural motif to develop compounds with enhanced metabolic stability, improved solubility, and increased bioavailability. These attributes are critical for the successful translation of laboratory discoveries into clinical applications.
Recent advancements in computational chemistry and molecular modeling have further facilitated the exploration of 1-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid's potential as a lead compound. By integrating experimental data with predictive modeling techniques, scientists can gain deeper insights into how this molecule interacts with biological targets at the molecular level. This approach has been instrumental in identifying promising candidates for further optimization and development.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic utility. The introduction of the Boc group at the 4-position of the morpholine ring is particularly noteworthy, as it serves as a protecting group that can be selectively removed under specific conditions. This allows for controlled functionalization at other sites within the molecule, enabling fine-tuning of its pharmacological properties.
Moreover, the strained nature of the difluorocyclopropane unit makes it susceptible to ring-opening reactions under certain conditions. These reactions can be harnessed to generate a variety of substituted products, which can then be further modified to achieve desired biological activities. Such versatility underscores the importance of this compound as a synthetic intermediate in drug discovery.
In conclusion,1-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228990-63-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its synthetic flexibility, make it an attractive scaffold for developing novel therapeutic agents. As our understanding of drug design continues to evolve, compounds like this are poised to play a pivotal role in addressing unmet medical needs.
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